molecular formula C9H14IN3O2 B15304592 tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate

tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B15304592
M. Wt: 323.13 g/mol
InChI Key: MSYVGQZIQDLQEO-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of the synthesis can be around 59.5% .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the laboratory-scale synthesis methods can be scaled up with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Condensation Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives.

Scientific Research Applications

tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand the biological activity of pyrazole derivatives.

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is not well-documented. as a pyrazole derivative, it may interact with various molecular targets and pathways in biological systems. The specific interactions and pathways would depend on the structure and functional groups present in the compound.

Comparison with Similar Compounds

  • tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • N-(3,5-di-tert-Butyl-1-methyl-1H-pyrazol-4-yl)pyridine-3-carboxamide

Uniqueness: tert-Butyl N-(3-iodo-1-methyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of the iodine atom, which can be a site for further functionalization.

Properties

Molecular Formula

C9H14IN3O2

Molecular Weight

323.13 g/mol

IUPAC Name

tert-butyl N-(5-iodo-2-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H14IN3O2/c1-9(2,3)15-8(14)11-7-5-6(10)12-13(7)4/h5H,1-4H3,(H,11,14)

InChI Key

MSYVGQZIQDLQEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1C)I

Origin of Product

United States

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